2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide
Description
The compound is a thieno[3,2-d]pyrimidine derivative featuring a 2-methoxyphenyl substituent at position 3, dual oxo groups at positions 2 and 4, and an acetamide side chain linked to an N-(3-methylbutyl) group.
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13(2)8-10-21-17(24)12-22-15-9-11-28-18(15)19(25)23(20(22)26)14-6-4-5-7-16(14)27-3/h4-7,9,11,13,18H,8,10,12H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBCNQJLSWGRCY-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N3O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the thienopyrimidine core using reagents like methoxybenzene and a suitable catalyst.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group, using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine core, potentially yielding alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new thienopyrimidine derivatives with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine
The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of “2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Key Structural Features :
- Thieno[3,2-d]pyrimidine core: A fused bicyclic system combining thiophene and pyrimidine rings.
- 2-Methoxyphenyl substituent : Electron-donating methoxy group may enhance solubility or target binding.
Comparison with Similar Compounds
Structural Analog 1: N-(3-(tert-Butyl)-1-Methyl-1H-Pyrazol-5-yl)-2-(4-(Thieno[3,2-d]Pyrimidin-4-yl)Phenyl)Acetamide (1b)
Source: Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as TRK inhibitors . Structural Comparison:
- Core: Shares the thieno[3,2-d]pyrimidine scaffold but lacks the 2,4-dioxo and 2-methoxyphenyl groups.
- Substituents : Features a phenyl-acetamide linked to a pyrazole group instead of N-(3-methylbutyl).
- Bioactivity : Demonstrated potent TRK inhibition (IC₅₀ < 50 nM) due to the pyrazole’s planar geometry enhancing kinase binding .
Implications :
The absence of the 2-methoxyphenyl group in 1b may reduce steric hindrance, favoring kinase selectivity. Conversely, the user compound’s dioxo groups could stabilize hydrogen bonding with target enzymes.
Structural Analog 2: N-(4-(4-Amino-7-Methyl-Pyrrolo[2,3-d]Pyrimidin-5-yl)-3-Methylphenyl)-2-(3-Fluorophenyl)-2-Hydroxy-Acetamide
Source : Eli Lilly’s pyrazine carboxamide derivatives .
Structural Comparison :
- Core: Pyrrolo[2,3-d]pyrimidine instead of thieno[3,2-d]pyrimidine.
- Substituents : Fluorophenyl and hydroxy-acetamide groups; lacks the N-(3-methylbutyl) chain.
- Bioactivity : Targets kinases via fluorophenyl’s electron-withdrawing effects, improving binding affinity .
Implications :
The user compound’s methoxy group (electron-donating) may reduce binding potency compared to fluorine but improve metabolic stability.
Structural Analog 3: N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluorophenyl)Acetamide
Source: Chromenone-pyrazolo[3,4-d]pyrimidine hybrids . Structural Comparison:
- Core: Pyrazolo[3,4-d]pyrimidine fused with chromenone.
- Substituents: Dual fluorine atoms and chromenone moiety; acetamide linked to fluorophenyl.
- Bioactivity: Chromenone enhances π-π stacking with kinase ATP pockets .
Implications: The user compound’s thiophene ring (vs. chromenone) may alter electron distribution, affecting target specificity.
Data Tables
Table 1: Structural and Bioactivity Comparison
*NSCLC: Non-small cell lung cancer
Table 2: Physicochemical Properties (Hypothetical for User Compound)
| Property | User Compound | 1b | Eli Lilly Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 438.5 | 428.3 |
| LogP (Predicted) | ~3.2 | 3.8 | 2.5 |
| Hydrogen Bond Acceptors | 6 | 5 | 7 |
Research Findings and Implications
- Bioactivity Clustering: Compounds with thieno-pyrimidine cores cluster into kinase-targeting groups, as seen in ’s bioactivity profiling .
- Role of Substituents: Methoxy Groups: Improve solubility but may reduce binding affinity compared to halogens (e.g., fluorine in ) .
Biological Activity
The compound 2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and its derivatives, focusing on their anticancer and antimicrobial properties.
- IUPAC Name : 2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylbutyl)acetamide
- Molecular Formula : CHNOS
- Molecular Weight : 451.5 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : Involving the reaction of appropriate amines with carbonyl compounds to form intermediates.
- Cyclization : Formation of the thienopyrimidine core through cyclization reactions under specific conditions.
- Functionalization : Addition of substituents such as methoxy and methyl groups to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thienopyrimidine derivatives. For instance:
- A series of thieno[2,3-d]pyrimidine compounds were evaluated against the MDA-MB-231 breast cancer cell line. The results indicated significant cytotoxicity with an IC value as low as 27.6 μM for specific derivatives, suggesting a promising lead for further development .
- Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups on the aromatic rings enhanced cytotoxic activity compared to electron-donating groups .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In vitro evaluations indicated that thienopyrimidine derivatives exhibit significant antibacterial and antimycobacterial activity against various strains. The most potent derivatives showed minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
- The presence of specific functional groups was correlated with increased activity against resistant strains of bacteria .
The proposed mechanism of action for these compounds involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
Case Studies
Several studies have documented the biological effects of related compounds:
- Guo et al. (2025) reported that synthesized thieno[2,3-d]pyrimidine derivatives exhibited selective cytotoxicity against MDA-MB-231 cells with varying degrees of effectiveness based on structural modifications .
| Compound | IC (μM) | Activity Type |
|---|---|---|
| Compound I | 27.6 | Anticancer |
| Compound II | 29.3 | Anticancer |
| Compound III | 50 | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
